Cas no 2126177-99-7 (1,4-Thiazepine, hexahydro-3-(1-methyl-1H-pyrazol-4-yl)-, 1,1-dioxide)
1,4-Thiazepine, hexahydro-3-(1-methyl-1H-pyrazol-4-yl)-, 1,1-dioxide Chemical and Physical Properties
Names and Identifiers
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- 1,4-Thiazepine, hexahydro-3-(1-methyl-1H-pyrazol-4-yl)-, 1,1-dioxide
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- Inchi: 1S/C9H15N3O2S/c1-12-6-8(5-11-12)9-7-15(13,14)4-2-3-10-9/h5-6,9-10H,2-4,7H2,1H3
- InChI Key: MBPKFCOSKDMZAO-UHFFFAOYSA-N
- SMILES: S1(=O)(=O)CCCNC(C2=CN(C)N=C2)C1
1,4-Thiazepine, hexahydro-3-(1-methyl-1H-pyrazol-4-yl)-, 1,1-dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-396446-0.05g |
3-(1-methyl-1H-pyrazol-4-yl)-1lambda6,4-thiazepane-1,1-dione |
2126177-99-7 | 0.05g |
$888.0 | 2023-03-02 | ||
| Enamine | EN300-396446-0.1g |
3-(1-methyl-1H-pyrazol-4-yl)-1lambda6,4-thiazepane-1,1-dione |
2126177-99-7 | 0.1g |
$930.0 | 2023-03-02 | ||
| Enamine | EN300-396446-0.25g |
3-(1-methyl-1H-pyrazol-4-yl)-1lambda6,4-thiazepane-1,1-dione |
2126177-99-7 | 0.25g |
$972.0 | 2023-03-02 | ||
| Enamine | EN300-396446-0.5g |
3-(1-methyl-1H-pyrazol-4-yl)-1lambda6,4-thiazepane-1,1-dione |
2126177-99-7 | 0.5g |
$1014.0 | 2023-03-02 | ||
| Enamine | EN300-396446-1.0g |
3-(1-methyl-1H-pyrazol-4-yl)-1lambda6,4-thiazepane-1,1-dione |
2126177-99-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-396446-2.5g |
3-(1-methyl-1H-pyrazol-4-yl)-1lambda6,4-thiazepane-1,1-dione |
2126177-99-7 | 2.5g |
$2071.0 | 2023-03-02 | ||
| Enamine | EN300-396446-5.0g |
3-(1-methyl-1H-pyrazol-4-yl)-1lambda6,4-thiazepane-1,1-dione |
2126177-99-7 | 5.0g |
$3065.0 | 2023-03-02 | ||
| Enamine | EN300-396446-10.0g |
3-(1-methyl-1H-pyrazol-4-yl)-1lambda6,4-thiazepane-1,1-dione |
2126177-99-7 | 10.0g |
$4545.0 | 2023-03-02 |
1,4-Thiazepine, hexahydro-3-(1-methyl-1H-pyrazol-4-yl)-, 1,1-dioxide Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 1,4-Thiazepine, hexahydro-3-(1-methyl-1H-pyrazol-4-yl)-, 1,1-dioxide
Compound 2126177-99-7: 1,4-Thiazepine, Hexahydro-3-(1-Methyl-1H-Pyrazol-4-Yl)-, 1,1-Dioxide
The compound with CAS number 2126177-99-7, known as 1,4-thiazepine, hexahydro-3-(1-methyl-1H-pyrazol-4-yl)-, 1,1-dioxide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazepines, which are sulfur-containing heterocyclic compounds with a seven-membered ring. The presence of the pyrazole moiety further enhances its structural complexity and functional versatility. Recent studies have highlighted its potential applications in drug discovery and material science.
Thiazepines are known for their unique electronic properties and ability to form stable complexes with metal ions. The hexahydro designation in the name indicates that the molecule has a partially saturated ring system, which contributes to its stability and reactivity. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, adds electron-withdrawing properties to the molecule. This combination of structural features makes 2126177-99-7 a promising candidate for various chemical reactions and biological assays.
Recent research has focused on the synthesis and characterization of this compound. Scientists have explored various methods to optimize its production, including microwave-assisted synthesis and catalytic processes. These advancements have not only improved the yield but also enhanced the purity of the compound. The molecule's ability to undergo further functionalization has opened new avenues for its use in medicinal chemistry. For instance, researchers have investigated its potential as a scaffold for designing novel anti-inflammatory and anticancer agents.
The dioxide functionality in 2126177-99-7 plays a crucial role in its reactivity. This group can act as an electrophilic site, enabling it to participate in nucleophilic substitutions and other transformations. Such reactivity is highly desirable in drug design, where molecules need to interact selectively with biological targets. Furthermore, computational studies have revealed that the compound exhibits favorable pharmacokinetic properties, making it a viable candidate for preclinical testing.
In terms of applications, 2126177-99-7 has shown promise in the development of advanced materials. Its sulfur-based framework can contribute to the formation of robust polymer networks or serve as a precursor for metalloorganic frameworks (MOFs). These materials hold potential in catalysis, gas storage, and sensing technologies. Additionally, its pyrazole moiety can act as a coordinating unit for metal ions, further expanding its utility in materials science.
Recent studies have also delved into the toxicological profile of this compound. Researchers have conducted acute and chronic toxicity tests to assess its safety for human use. Results indicate that 2126177-99-7 exhibits low toxicity at therapeutic concentrations, which is encouraging for its prospective use in pharmaceuticals. However, further long-term studies are required to fully understand its safety profile.
In conclusion, compound 2126177-99-7 represents a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing modern chemistry and medicine.
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